Oct-6-enal

Description

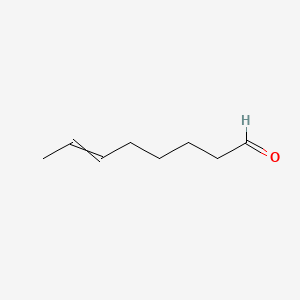

Structure

3D Structure

Properties

CAS No. |

63826-25-5 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

oct-6-enal |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,8H,4-7H2,1H3 |

InChI Key |

KVNBGNGISDIZRP-UHFFFAOYSA-N |

Isomeric SMILES |

C/C=C/CCCCC=O |

Canonical SMILES |

CC=CCCCCC=O |

density |

0.8536 (20 ºC) |

physical_description |

Colorless oil/Green melon-like aroma |

solubility |

Slightly soluble Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Oct 6 Enal

Total Synthesis Approaches for Oct-6-enal

Total synthesis aims to construct a target molecule from simpler, readily available starting materials. For this compound, this involves building the eight-carbon chain with precise control over the position and stereochemistry of the double bond and the introduction of the aldehyde functional group.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis of this compound would involve identifying key disconnections in the molecule to arrive at simpler building blocks. For instance, the C1-C2 bond could be a potential disconnection point, suggesting a strategy involving the coupling of a C7 fragment containing the double bond with a C1 unit that forms the aldehyde. Alternatively, disconnections around the double bond (C5-C6 or C6-C7) could lead to fragments that can be joined using olefin formation reactions like Wittig or Horner-Wadsworth-Emmons. scispace.comacs.org The introduction of the aldehyde functionality at the terminal position is a key consideration in these disconnections.

Stereoselective Route Development (E/Z Isomer Control)

Controlling the stereochemistry of the C6-C7 double bond is crucial in the synthesis of this compound, as both (E) and (Z) isomers exist and may have different properties. thegoodscentscompany.com Stereoselective synthesis aims to favor the formation of one isomer over the other. Approaches to achieve this control often involve the careful selection of reagents and reaction conditions in olefin-forming reactions. For example, modified Wittig reactions or Horner-Wadsworth-Emmons reactions can be tuned to favor either the (E) or (Z) alkene product. scispace.com Catalytic cross-metathesis has also been explored for the stereoselective synthesis of substituted alkenes, which could potentially be adapted for this compound derivatives. nih.gov

Precursor-Based Synthesis of this compound

Synthesis from specific precursors involves utilizing molecules that already possess a significant portion of the desired carbon skeleton or functional groups, thereby shortening the synthetic route.

Synthesis from Specific Unsaturated Precursors

This compound can be synthesized from other unsaturated compounds. One approach involves the use of Wittig-type reactions to construct the carbon chain and introduce the double bond at the desired position. For instance, the reaction of a suitable aldehyde with a phosphorus ylide can form an alkene. acs.orgrsc.orgpsu.edu The choice of reactants dictates the position of the double bond. Reduction of an α,β-unsaturated enal intermediate has also been shown to yield unsaturated cyclic compounds, suggesting similar strategies could be applied to acyclic systems like this compound precursors. rsc.orgpsu.edu Hydroformylation of unsaturated precursors like myrcene (B1677589) has been shown to produce branched octenals, indicating the potential of this method for generating related structures, although regioselectivity can be a challenge. google.com

Derivatization of Carbohydrate Scaffolds to this compound Derivatives

Carbohydrate scaffolds can serve as chiral building blocks for the synthesis of complex molecules, including unsaturated aldehydes. rsc.orgpsu.edumdpi.combac-lac.gc.caresearchgate.netacs.orgnih.gov While direct synthesis of this compound from simple carbohydrate scaffolds is not explicitly detailed in the provided results, the derivatization of hexose (B10828440) sugars, such as D-galactose, has been shown to yield octenopyranose derivatives through reactions involving unsaturated precursors and subsequent transformations. rsc.orgpsu.edu These examples highlight the potential of using carbohydrate frameworks to construct eight-carbon chains with controlled stereochemistry, which could, in principle, be adapted for the synthesis of this compound derivatives. The synthesis of alkylseleno-carbohydrates with C8 alkyl chains further demonstrates the feasibility of incorporating octyl chains onto sugar scaffolds. researchgate.net

Directed Chemical Transformations Involving the this compound Moiety

The presence of both an aldehyde group and a carbon-carbon double bond in this compound provides opportunities for diverse chemical transformations. These functional groups can be selectively targeted or reacted in concert to synthesize more complex molecules.

Olefin Functionalization Strategies

The carbon-carbon double bond in this compound is a site for various olefin functionalization reactions. These can include addition reactions, oxidation, reduction, and cycloadditions. For instance, the double bond could undergo hydrogenation to yield octanal, or epoxidation to form an epoxide. Directed functionalization strategies might employ catalysts to control regioselectivity and stereoselectivity, particularly if the this compound is part of a larger, more complex molecular structure. Research on the functionalization of similar unsaturated aldehydes can provide insights into potential reactions for this compound. scielo.br

Aldehyde Group Reactivity Studies

The aldehyde functional group in this compound is highly reactive and can participate in a wide range of reactions, including nucleophilic additions, oxidation, reduction, and condensation reactions. For example, the aldehyde can be reduced to an alcohol (oct-6-enol) or oxidized to a carboxylic acid (oct-6-enoic acid). Aldehyde groups are also key participants in reactions like aldol (B89426) condensations and Wittig reactions, which can be used to extend the carbon chain or introduce new functional groups. Studies on the reactivity of other medium-chain aldehydes can inform potential transformations for this compound. nih.gov

Biosynthesis and Metabolic Pathways of Oct 6 Enal in Non Human Biological Systems

Origin in Plant Metabolism

Oct-6-enal is a volatile organic compound (VOC) frequently found in plants, where it is primarily generated through the breakdown of fatty acids. frontiersin.orgresearchgate.netuliege.be This process is a key part of plant secondary metabolism, which produces a diverse array of compounds beyond those directly required for growth and development. mdpi.comufl.edu

Integration within Fatty Acid Derived Volatile Organic Compound Biosynthesis

The biosynthesis of this compound is integrated into the broader pathway of fatty acid-derived VOC formation. frontiersin.orgresearchgate.netuliege.beresearchgate.netresearchgate.net This pathway typically begins with the oxygenation of polyunsaturated fatty acids, such as linoleic acid or linolenic acid, by lipoxygenase (LOX) enzymes. researchgate.netresearchgate.netresearchgate.netmdpi.com The resulting fatty acid hydroperoxides are then cleaved by hydroperoxide lyase (HPL) into volatile aldehydes, including precursors to this compound. researchgate.netresearchgate.netmdpi.com

The general scheme involves the oxidative cleavage of an eight-carbon chain from a longer fatty acid. While linoleic (C18:2) and linolenic (C18:3) acids are common substrates for LOX and HPL, leading to C6 and C9 aldehydes, the formation of an eight-carbon aldehyde like this compound suggests the involvement of specific fatty acid precursors or alternative cleavage points. researchgate.netresearchgate.netresearchgate.netmdpi.com

Enzymatic Pathways for this compound Formation in Specific Plant Species

Specific enzymatic pathways are responsible for the formation of this compound in different plant species. While the general LOX/HPL pathway is a major contributor to many volatile aldehydes, the precise enzymes and substrates leading directly to this compound can vary. Research indicates that fatty acid desaturases (FADs) play a role in providing the necessary unsaturated fatty acid precursors. researchgate.net For instance, studies on peaches have shown that PpFAD3-1 is involved in the synthesis of omega-3 fatty acids, which serve as precursors for short-chain flavor volatiles like hexenal (B1195481) and hexenol. researchgate.net Although this compound is an eight-carbon compound, this highlights the importance of specific desaturases in generating the appropriate fatty acid substrates for subsequent cleavage into volatile aldehydes.

The enzymatic steps involved in the formation of this compound from a fatty acid precursor would likely include:

Release of the fatty acid from a lipid.

Oxygenation by a specific LOX enzyme at a particular carbon position.

Cleavage of the resulting hydroperoxide by an HPL to yield this compound and a corresponding oxoacid.

Further research is needed to fully elucidate the specific LOX and HPL enzymes directly responsible for this compound production in various plant species.

Metabolic Fates and Conversions in Biological Systems

Once formed, this compound can undergo further metabolic transformations in biological systems, primarily through enzymatic processes. These conversions can alter its volatile profile and biological activity.

Enzymatic Isomerization Processes

This compound, possessing a double bond at the C6 position and an aldehyde group, can potentially undergo enzymatic isomerization. Isomerization reactions involve the rearrangement of atoms within a molecule. While the search results did not specifically detail the enzymatic isomerization of this compound itself, they mention enzymatic isomerization processes in the context of other volatile aldehydes derived from fatty acids. For example, (Z)-3-hexenal can be isomerized to (E)-2-hexenal by 3Z,2E-enal isomerase. researchgate.net This suggests that similar isomerase enzymes might exist that could act on this compound, potentially leading to isomers like oct-5-enal or oct-7-enal (B9835), although specific evidence for this was not found in the provided search results. Isomerases are a class of enzymes that catalyze the rearrangement of functional groups or the formation of isomers. wikipedia.orgnih.govmedkoo.com

Reduction and Oxidation Pathways

Aldehydes like this compound can also undergo enzymatic reduction and oxidation. Reduction of the aldehyde group would lead to the corresponding alcohol, oct-6-enol. Oxidation of the aldehyde group would result in the formation of the corresponding carboxylic acid, oct-6-enoic acid.

Enzymes such as alcohol dehydrogenases (ADH) are known to catalyze the reduction of aldehydes to alcohols in plants. mdpi.com Conversely, aldehyde dehydrogenases (ALDH) can catalyze the oxidation of aldehydes to carboxylic acids. thegoodscentscompany.com These enzymatic activities play a role in the metabolic turnover and detoxification of volatile aldehydes. The specific ADH and ALDH enzymes acting on this compound would need to be identified through further research.

The metabolic fate of this compound through reduction and oxidation pathways is summarized in the table below:

| Transformation | Enzyme Class | Product |

| Reduction of aldehyde | Alcohol Dehydrogenase | Oct-6-enol |

| Oxidation of aldehyde | Aldehyde Dehydrogenase | Oct-6-enoic acid |

Precursor Identification and Elucidation of Biosynthetic Routes

The primary precursors for this compound biosynthesis in plants are believed to be specific unsaturated fatty acids. frontiersin.orgresearchgate.netuliege.beresearchgate.netresearchgate.net The elucidation of the exact biosynthetic routes involves identifying the specific fatty acid substrates and the sequence of enzymatic reactions that lead to the formation of the C8 aldehyde.

Research on fatty acid-derived VOCs points to linoleic acid (C18:2) and linolenic acid (C18:3) as major precursors for C6 and C9 aldehydes via the LOX/HPL pathway. researchgate.netresearchgate.netresearchgate.netmdpi.com The formation of an eight-carbon aldehyde like this compound suggests that either a different, less common fatty acid is involved, or that the LOX cleavage occurs at a different position on linoleic or linolenic acid than that leading to C6 and C9 compounds.

Identifying the precise precursor fatty acid for this compound would involve experiments using isotopically labeled fatty acids supplied to plant tissues or enzyme extracts, followed by analysis of the labeled volatile products. researcher.lifenih.gov Genetic studies, such as identifying genes encoding specific LOX and HPL enzymes that correlate with this compound production, are also crucial in elucidating the biosynthetic pathway. researchgate.net

While citronellal (B1669106) (3,7-dimethylthis compound), a branched-chain aldehyde with a similar this compound core structure, is known to be a monoterpene derived from the mevalonic acid or methylerythritol phosphate (B84403) pathways, this is distinct from the fatty acid-derived pathway proposed for linear this compound. nih.govnih.govresearchgate.netmdpi.comthegoodscentscompany.com Therefore, citronellal is not a direct precursor for the linear this compound discussed in the context of fatty acid metabolism.

The elucidation of biosynthetic routes often involves a combination of biochemical and genetic approaches, including enzyme assays, metabolite profiling, and gene expression analysis. researcher.life

Ecological and Biological Roles of Oct 6 Enal in Non Human Organisms

Role as a Plant Volatile Organic Compound (VOC)

Oct-6-enal is categorized as a plant-associated volatile organic compound psu.edu. Plant VOCs are a diverse group of organic compounds with high vapor pressure, emitted from various plant tissues. These compounds are involved in a multitude of ecological interactions and physiological processes in plants.

Emission Profiles and Variations in Plant Species

This compound has been detected as a plant volatile psu.edu. The emission of VOCs by plants can vary significantly depending on the plant species, genotype, developmental stage, and environmental conditions frontiersin.orgmdpi.commdpi.comresearchgate.net. While specific detailed emission profiles and variations for this compound across a wide range of plant species are not extensively documented in the provided search results, its presence in plant VOC databases indicates its emission by at least some plant species psu.edu. General studies on plant VOCs highlight that the dominant groups of emitted compounds, such as alcohols and aldehydes, can differ between species mdpi.com.

Functions in Plant Defense Mechanisms

Plant VOCs, including aldehydes, are known to play roles in plant defense mechanisms pjoes.commdpi.commdpi.com. These defenses can be constitutive or inducible, acting directly against herbivores and pathogens or indirectly by attracting natural enemies of pests mdpi.comelifesciences.org. While the specific defensive functions of this compound have not been detailed in the provided results, other volatile aldehydes, such as (E)-hex-2-enal and trans-2-octenal, have demonstrated antifungal activity researchgate.netoup.com. The production of VOCs can be rapidly induced upon herbivory or pathogen infection, contributing to the plant's defense response pjoes.commdpi.com. Plant defense mechanisms involve complex signaling networks, including hormonal pathways and the production of secondary metabolites and defensive proteins mdpi.commdpi.comfrontiersin.org.

Involvement in Plant Stress Responses

Plants release VOCs in response to various stresses, including biotic stresses like herbivory and pathogen infestation, as well as abiotic stresses such as drought and heat pjoes.comresearchgate.netslideshare.netresearchgate.net. The emission of VOCs, including green leaf volatiles (GLVs) which are derived from fatty acids and include aldehydes, increases significantly in damaged tissues pjoes.commdpi.com. While direct evidence specifically linking this compound to plant stress responses is not provided, its classification as a plant VOC suggests potential involvement, as VOCs are integral to plant responses to challenging conditions mdpi.comresearchgate.netresearchgate.net. Plant stress responses involve complex molecular signaling pathways aimed at sensing and responding to adverse environmental conditions researchgate.netnih.gov.

Inter-organismal Chemical Communication

Plant VOCs serve as semiochemicals, mediating interactions between plants and other organisms, including other plants, insects, and microbes frontiersin.orgmdpi.comresearchgate.net.

Mediating Plant-Plant Interactions

Plant VOCs can facilitate communication between plants, potentially mediating plant-plant interactions researchgate.net. This can involve the transmission of signals that influence defense responses or other physiological processes in neighboring plants mdpi.comresearchgate.net. Although specific studies on this compound's role in plant-plant interactions were not found, the general function of plant VOCs in this regard suggests a potential, albeit undocumented in the provided sources, role for this compound as part of the complex volatile blends involved in such communication.

Modulating Plant-Fungi Interactions

Volatile organic compounds play a significant role in the interactions between plants and fungi, both pathogenic and beneficial frontiersin.orgresearchgate.netornl.govmdpi.com. Fungi also emit VOCs that can influence plant growth and interactions with other microbes frontiersin.orgresearchgate.net. Some plant-emitted VOCs have shown direct antifungal activity in vitro researchgate.net. For example, other octenals like 1-octen-3-ol (B46169) have been shown to inhibit fungal growth researchgate.net. While the provided information does not explicitly detail this compound's specific role in modulating plant-fungi interactions, the broader context of VOCs in these interactions, coupled with the observed antifungal properties of related compounds, suggests this is a potential area of influence for this compound. The chemical signaling between plants and fungi is crucial for establishing symbiotic relationships, such as those with arbuscular mycorrhizal fungi, and for defense against fungal pathogens ornl.govmdpi.com.

Influence on Insect Behavior and Interactions

Volatile organic compounds (VOCs) play crucial roles in mediating interactions between plants and insects, as well as among insects themselves researchgate.netuliege.be. While the search results primarily discuss other octenals and related compounds in the context of insect behavior, some information can be inferred or directly relates to unsaturated aldehydes like this compound.

Unsaturated aldehydes, such as trans-oct-2-enal, have been shown to act as repellents for ticks, including Amblyomma sculptum, Rhipicephalus microplus, and Ixodes scapularis plos.org. Studies have demonstrated that exposure to (E)-oct-2-enal led to strong repellency and increased peregrination in Ixodes scapularis plos.org. The repellency was comparable to that of DEET in laboratory settings plos.org.

Another related compound, citronellal (B1669106) (3,7-dimethyl-oct-6-enal), is a known component of citronella oil and is used as an insect repellent nih.govrsc.org. Its repellent effect, however, is relatively short-lived rsc.org.

While direct studies on the influence of this compound specifically on a wide range of insect behaviors are not extensively detailed in the provided search results, the activity of related unsaturated octenals and aldehydes suggests a potential role for this compound in insect chemical ecology, possibly as a repellent or a component of complex olfactory cues.

Bed bugs, Cimex hemipterus, secrete trans-oct-2-enal and trans-hex-2-enal from their metathoracic glands when alarmed, which prompts movement among individuals usm.my. This indicates that unsaturated aldehydes can function as alarm pheromones or dispersal cues in insects usm.my.

Entomopathogenic nematodes (EPNs), which are natural enemies of root herbivores, are attracted or repelled by various VOCs released from insect-damaged plant roots researchgate.net. While octanal, nonanal, and decanal (B1670006) were found to have a greater influence on EPN movement in one study, the broader context of VOCs influencing nematode behavior highlights the potential for this compound, as a plant- or insect-produced volatile, to play a role in belowground interactions researchgate.net.

Data on the effect of (E)-oct-2-enal and DEET on Ixodes scapularis repellency provides an example of quantitative data in insect interaction studies:

| Repellent | Hazard Ratio (relative to ethanol) | p-value | Median Repellency Time (s) |

| (E)-oct-2-enal | 0.069 | < 0.001 | 521.5 |

| DEET | 0.071 | < 0.001 | 314 |

| Ethanol (B145695) (Control) | 1.000 | - | 17.5 |

This table shows that both (E)-oct-2-enal and DEET significantly increased the time ticks remained repelled compared to the ethanol control plos.org.

Ecological Significance in Ecosystems

Contribution to Atmospheric Chemistry and Biogenic Emissions

Volatile organic compounds, including unsaturated aldehydes like this compound, contribute to atmospheric chemistry researchgate.netcopernicus.org. Biogenic VOCs (BVOCs) are emitted by plants and other organisms and play a significant role in the formation of ozone and secondary organic aerosol researchgate.netcopernicus.org. While the direct contribution of this compound to atmospheric chemistry is not specifically detailed in the search results, the broader context of carbonyls and unsaturated aldehydes in atmospheric reactions is relevant researchgate.netcopernicus.org.

Carbonyls are abundant VOCs in the atmosphere and can undergo photolysis, influencing atmospheric photochemical processes copernicus.org. Unsaturated carbonyls can also undergo tautomerization, leading to more reactive species copernicus.org. The degradation of BVOCs, such as isoprene (B109036) and terpenes, significantly influences tropospheric chemistry researchgate.netcopernicus.org. Given that this compound is an unsaturated aldehyde, it is likely to participate in atmospheric reactions similar to other carbonyls and enals, contributing to the complex mix of atmospheric pollutants and secondary products.

Emission factors are used to estimate the quantity of pollutants released into the atmosphere from various sources epa.goviges.or.jp. While the search results discuss emission factors in the context of industrial sources and grid electricity epa.goviges.or.jp, biogenic emissions also contribute significantly to the atmospheric burden of VOCs researchgate.netird.fr.

Impact of Environmental Factors on Emission and Function

Environmental factors can influence the emission rates of BVOCs copernicus.org. Changes in climate and other environmental conditions can alter the emission rates of compounds like isoprene, which is a major contributor to reactive BVOC emissions copernicus.org.

While specific information on how environmental factors impact the emission and function of this compound is not available in the provided search results, it can be inferred that factors such as temperature, light, and plant stress levels, which are known to affect the emission of other plant volatiles, could also influence the release of this compound if it is a biogenic emission. The effectiveness of semiochemicals, such as those influencing insect behavior, can also be affected by environmental conditions like temperature and concentration researchgate.net. For example, the chemotactic responses of entomopathogenic nematodes to VOCs were found to be stronger at lower temperatures and increased with higher VOC concentrations in one study researchgate.net.

The study on Ixodes scapularis repellency by (E)-oct-2-enal also noted that the interaction between repellent exposure and male sex was significant, indicating that biological factors can influence the effectiveness of these compounds plos.org.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 62220 |

| (Z)-Oct-6-enal | 21158617 |

| Citronellal | 7794 |

| (E)-Oct-2-enal | 2548-87-0 (CAS) chemicalbook.com or CID not explicitly found in search results for this isomer, but related to CID 63196-63-4 for (E)-6-octenal thegoodscentscompany.com |

| Trans-hex-2-enal | Not found in search results |

| Octanal | Not found in search results |

| Nonanal | Not found in search results |

| Decanal | Not found in search results |

| Isoprene | Not found in search results |

Influence on Insect Behavior and Interactions

Volatile organic compounds (VOCs) are recognized for their significant roles in mediating interactions between plants and insects, as well as communication among insects researchgate.netuliege.be. While the provided search results offer limited direct information on the influence of this compound specifically, they do highlight the behavioral effects of related unsaturated aldehydes on insects and other arthropods.

Unsaturated aldehydes, including trans-oct-2-enal, have demonstrated repellent properties against ticks such as Amblyomma sculptum, Rhipicephalus microplus, and Ixodes scapularis plos.org. Research indicates that exposure to (E)-oct-2-enal leads to substantial repellency and increased movement (peregrination) in Ixodes scapularis plos.org. The observed repellency was found to be comparable to that of DEET under laboratory conditions plos.org.

Citronellal (3,7-dimethyl-oct-6-enal), a compound structurally related to this compound, is a well-known constituent of citronella oil and is utilized as an insect repellent nih.govrsc.org. However, its repellent effect is reported to be relatively short in duration rsc.org.

Although extensive studies focusing specifically on this compound's impact on a broad spectrum of insect behaviors are not detailed in the search results, the documented activities of related unsaturated octenals and aldehydes suggest that this compound could similarly play a role in insect chemical ecology, potentially functioning as a repellent or as a component within more complex olfactory signals.

In bed bugs (Cimex hemipterus), the secretion of trans-oct-2-enal and trans-hex-2-enal from their metathoracic glands occurs when they are alarmed, prompting movement among conspecifics usm.my. This observation indicates that unsaturated aldehydes can act as alarm pheromones or cues for dispersal in insect species usm.my.

Entomopathogenic nematodes (EPNs), which are natural predators of root-feeding insects, exhibit attraction or repulsion in response to various VOCs emitted from plant roots that have been damaged by insects researchgate.net. One study indicated that octanal, nonanal, and decanal had a more pronounced effect on the movement of EPNs researchgate.net. This broader context of VOCs influencing nematode behavior suggests that this compound, whether emitted by plants or insects, could potentially be involved in belowground ecological interactions researchgate.net.

Quantitative data from a study on the repellency of (E)-oct-2-enal and DEET against Ixodes scapularis illustrates the type of detailed research findings available in insect interaction studies:

| Repellent | Hazard Ratio (relative to ethanol) | p-value | Median Repellency Time (s) |

| (E)-oct-2-enal | 0.069 | < 0.001 | 521.5 |

| DEET | 0.071 | < 0.001 | 314 |

| Ethanol (Control) | 1.000 | - | 17.5 |

This table demonstrates that both (E)-oct-2-enal and DEET significantly extended the duration for which ticks were repelled when compared to the ethanol control plos.org.

Ecological Significance in Ecosystems

Contribution to Atmospheric Chemistry and Biogenic Emissions

Volatile organic compounds, including unsaturated aldehydes like this compound, are contributors to atmospheric chemistry researchgate.netcopernicus.org. Biogenic VOCs (BVOCs), which are emitted by biological sources such as plants, play a significant role in atmospheric processes, including the formation of ozone and secondary organic aerosol researchgate.netcopernicus.org. While the specific contribution of this compound to atmospheric chemistry is not extensively detailed in the search results, the broader context of carbonyls and unsaturated aldehydes in atmospheric reactions is relevant researchgate.netcopernicus.org.

Carbonyl compounds are prevalent VOCs in the atmosphere and can undergo photolysis, thereby influencing atmospheric photochemical reactions copernicus.org. Unsaturated carbonyls also have the potential to undergo tautomerization, which can lead to the formation of more reactive chemical species copernicus.org. The breakdown of BVOCs, including isoprene and terpenes, has a considerable impact on the chemistry of the troposphere researchgate.netcopernicus.org. Given that this compound is an unsaturated aldehyde, it is likely to participate in atmospheric reactions characteristic of other carbonyls and enals, thus contributing to the complex composition of atmospheric pollutants and the formation of secondary atmospheric products.

Advanced Analytical Methodologies for Detection and Quantification of Oct 6 Enal

Chromatographic Techniques for Separation and Identification

Chromatographic methods provide essential tools for separating oct-6-enal from other compounds in a mixture, which is a critical step before its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile organic compounds, including aldehydes like this compound. GC-MS couples the separation capabilities of gas chromatography with the identification power of mass spectrometry. The GC separates components based on their boiling points and interaction with the stationary phase, while the MS detector provides mass spectral data that can be used to identify eluting compounds by comparing them to spectral libraries such as the NIST database. mdpi.com

GC-MS has been applied in the analysis of volatile compounds in diverse samples, including food products and biological extracts, where aldehydes are often present. mdpi.comnih.govresearchgate.netresearchgate.net For instance, GC-MS has been utilized to evaluate volatile components in green wheat under different treatments, identifying various aroma substances. nih.gov Similarly, it has been employed in the analysis of compounds in lime leaf ethanol (B145695) extract. researchgate.net The technique allows for both the identification and quantification of target analytes in complex matrices. mdpi.comnih.govscholars.direct The method involves separating volatile organic compounds (VOCs) and then using the mass spectrometer to detect and identify them based on their unique fragmentation patterns. mdpi.com Quantification is typically achieved by correlating peak areas in the chromatogram to calibration curves generated using known concentrations of the analyte. mdpi.comscholars.direct

Comprehensive Two-Dimensional Gas Chromatography (GC × GC) for Complex Matrices

Comprehensive two-dimensional gas chromatography (GC × GC) represents a significant advancement over one-dimensional GC for the analysis of highly complex samples. This technique utilizes two capillary columns with different separation mechanisms coupled in series via a modulator. chromatographytoday.com The effluent from the first column is continuously sampled and rapidly injected onto the second column, providing a separation in the second dimension that is orthogonal to the first. chromatographytoday.com

GC × GC offers substantially increased peak capacity and enhanced resolving power, making it particularly well-suited for the detailed characterization of complex mixtures where many compounds might coelute in a one-dimensional separation. chromatographytoday.comunl.edumdpi.com This is especially valuable when analyzing natural products or other matrices containing a multitude of volatile and semi-volatile compounds, which could include this compound and its isomers among many other aldehydes and related compounds. mdpi.comshimadzu.com The technique provides highly detailed sample characterization and improved visualization of sample components in a two-dimensional plot. chromatographytoday.com While GCxGC-MS offers advantages in sensitivity and selectivity for challenging matrices, achieving accurate quantification can sometimes be less straightforward compared to traditional GC-MS. mdpi.com

High Performance Liquid Chromatography (HPLC) for Specific Derivatives

High Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique primarily used for separating and analyzing non-volatile or semi-volatile compounds. While this compound itself is relatively volatile and more commonly analyzed by GC-based methods, HPLC can be applicable for the analysis of specific, less volatile derivatives of this compound that might be formed during reactions or sample preparation, or for analyzing matrices where this compound is present in a less volatile form or requires derivatization for detection.

HPLC is widely used for the quantitative phytochemical analysis of various plant extracts and the determination of drug metabolites, demonstrating its capability to handle complex samples and quantify specific compounds. nih.govmdpi.com For instance, HPLC has been used to identify and quantify phenolic compounds in plant extracts. nih.govresearchgate.net The method typically involves a mobile phase, a stationary phase (column), and a detector (e.g., UV-Vis, mass spectrometry). mdpi.com Compound identification is often based on retention time comparison with standards and spectral data. nih.gov While direct examples of HPLC analysis of this compound were not found, its application to various aldehydes and related compounds in different matrices suggests its potential for analyzing specific this compound derivatives or in contexts where derivatization is employed to enhance detectability or reduce volatility. Research has shown HPLC used in the synthesis and analysis of compounds including an oct-7-enal (B9835) derivative, highlighting its utility for related structures. nih.gov

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic methods provide valuable information about the structure and quantity of this compound, often complementing chromatographic techniques.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) for Headspace Analysis

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a direct, real-time analytical technique used for the quantitative analysis of volatile organic compounds (VOCs) in gas phase samples, including headspace analysis. mdpi.comsyft.comnih.govnpl.co.uk Unlike traditional GC-MS, SIFT-MS does not typically require chromatographic separation prior to analysis, allowing for rapid measurements. syft.comnih.gov

The technique involves the reaction of selected reagent ions (such as H₃O⁺, NO⁺, and O₂⁺) with neutral analyte molecules in a flow tube. nih.gov The characteristic product ions formed are then detected and quantified by a downstream mass spectrometer. nih.gov SIFT-MS is particularly useful for analyzing volatile compounds in complex gaseous matrices, such as breath or the headspace above liquid or solid samples. mdpi.comnih.gov It offers high sensitivity and can detect compounds at very low concentrations. syft.comnpl.co.uk SIFT-MS has been described as significantly faster and more sensitive than GC for the analysis of certain volatile compounds. syft.com The identification of neutral trace compounds is based on the known ion-molecule chemistry and the characteristic ions produced. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Both ¹H NMR and ¹³C NMR spectroscopy are commonly used in structural elucidation. nih.govru.nl Analysis of chemical shifts, splitting patterns (coupling constants), and integration of signals in ¹H NMR spectra provides detailed information about the different types of protons and their environments within the molecule. nih.gov Coupling constants, in particular, can be diagnostic for determining the geometry of double bonds. nih.gov ¹³C NMR provides information about the carbon skeleton.

NMR spectroscopy is frequently employed to confirm the structure and stereochemistry of synthesized compounds, including those with alkene functionalities. nih.govru.nlic.ac.uk For example, NMR analysis has been used to confirm the expected stereochemistry of alcohol functionalities and to identify the geometry of double bonds based on coupling constants. nih.govru.nl This makes NMR an invaluable tool for unequivocally assigning the stereochemistry of the double bond in this compound, differentiating between the (E) and (Z) isomers, which may have different physical, chemical, and biological properties.

Sample Preparation and Extraction Protocols

Effective sample preparation is essential to ensure accurate and sensitive detection of this compound. Various techniques are employed depending on the sample matrix and the desired level of sensitivity.

Headspace Solid-Phase Microextraction (HS-SPME) Method Development

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a common technique for analyzing volatile compounds in various samples, including food products like olive oil and tea leaves. cdc.govmdpi.commdpi.commdpi.com This method involves exposing a coated fiber to the headspace above a sample, allowing volatile analytes to adsorb onto the fiber. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed and introduced into the GC column for separation. chromatographyonline.com

Method development for HS-SPME involves optimizing parameters such as fiber coating, extraction temperature, extraction time, and stirring rate to maximize the extraction efficiency of the target analyte. For the analysis of (E)-oct-6-enal in olive oil, studies have utilized fibers with polydimethylsiloxane/divinylbenzene (PDMS/DVB) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) coatings. cdc.govmdpi.commdpi.com Typical extraction conditions reported include extraction temperatures around 40°C, extraction times ranging from 30 to 45 minutes, and stirring rates of 800 rpm. cdc.govmdpi.com HS-SPME-GC-MS has been highlighted as a sensitive method suitable for analyzing volatile compounds. mdpi.com

Liquid-Liquid and Solid-Phase Extraction Techniques

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are alternative or complementary techniques used for the extraction of analytes from various matrices. SPE involves passing a liquid sample through a solid sorbent material that retains the target analytes. google.com Analytes are then eluted from the sorbent using a suitable solvent. google.com

For the quantification of volatile compounds, including (E)-oct-6-enal, in olive oil, SPE using silica (B1680970) cartridges has been employed. google.com In a reported method, volatile compounds were extracted from olive oil samples using silica cartridges and eluted with a mixture of pentane (B18724) and diethyl ether. google.com This approach allows for the isolation and concentration of volatile aldehydes like (E)-oct-6-enal from the complex lipid matrix of olive oil. google.com While the provided context also mentions Stir Bar Sorptive Extraction (SBSE) for analyzing volatile compounds in orange juice, SPE and HS-SPME appear to be more directly referenced for this compound analysis in the provided information. nih.gov

Method Validation and Performance Assessment

Analytical method validation is crucial to ensure that a method consistently produces accurate and reliable results. slideshare.net Key parameters assessed during validation include limits of detection (LOD) and quantification (LOQ), linearity, precision, and accuracy. google.comslideshare.netnih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. google.comslideshare.netnih.gov These parameters are critical indicators of method sensitivity.

For the analysis of (E)-oct-6-enal in olive oil using a method involving SPE and GC-MS, LOD and LOQ values have been determined. google.com The reported LOD for (E)-oct-6-enal was 0.5 µg/kg, and the LOQ was 1.0 µg/kg. google.com

| Parameter | Value (µg/kg) |

| LOD | 0.5 |

| LOQ | 1.0 |

Evaluation of Linearity, Precision, and Accuracy

Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a specific range. google.comslideshare.netnih.gov Precision describes the agreement between repeated measurements of the same sample, typically expressed as relative standard deviation (RSD). google.comslideshare.netnih.gov Accuracy measures how close the measured value is to the true concentration, often expressed as recovery percentage. google.comslideshare.netnih.goveuropa.eu

In the SPE-GC-MS method for (E)-oct-6-enal in olive oil, the linearity was evaluated, yielding a correlation coefficient (R²) of 0.998. google.com Precision was assessed, with a reported RSD of 4.4%. google.com Accuracy was determined through recovery studies, showing a recovery of 98.6%. google.com

| Parameter | Value |

| Linearity (R²) | 0.998 |

| Precision (RSD) | 4.4% |

| Accuracy (Recovery) | 98.6% |

Considerations for Isomer Differentiation and Co-elution

This compound can exist as geometric isomers (E and Z). thegoodscentscompany.com Differentiation and accurate quantification of these isomers are important in analytical methods, as they may have different sensory properties or origins. Co-elution, where multiple compounds elute from the GC column at the same or very similar retention times, can interfere with accurate identification and quantification. researchgate.netpostnova.com

Q & A

Q. What are the optimal synthetic pathways for Oct-6-enal, and how can reproducibility be ensured across different laboratories?

Methodological Answer: this compound synthesis typically involves olefin metathesis or Wittig reactions. To ensure reproducibility, researchers should document reaction conditions (temperature, catalysts, solvents) and purification steps (e.g., column chromatography, distillation). Characterization via -NMR, -NMR, and GC-MS is critical to confirm structure and purity . For multi-step syntheses, intermediate characterization data must be included in supplementary materials to validate each step .

Q. How do structural features of this compound (e.g., double bond position, aldehyde group) influence its reactivity in common organic reactions?

Methodological Answer: The electrophilic aldehyde group and the electron-rich double bond at C6 make this compound prone to nucleophilic additions (e.g., Grignard reactions) and conjugate additions. Comparative studies using analogs (e.g., Oct-5-enal) can isolate the impact of double bond position. Kinetic experiments under controlled conditions (e.g., inert atmosphere, standardized concentrations) are recommended to quantify reactivity differences .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures, such as biological or environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) paired with solid-phase microextraction (SPME) is widely used for volatile aldehydes like this compound. For non-volatile matrices, derivatization (e.g., using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) enhances detection sensitivity in HPLC-UV/Vis or LC-MS . Method validation should include spike-and-recovery experiments to assess matrix interference .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the stereoselectivity of this compound in Diels-Alder reactions?

Methodological Answer: Discrepancies may arise from solvent polarity, diene conformation, or catalyst effects. Computational studies (DFT calculations) can model transition states to predict endo/exo selectivity. Experimental validation should use deuterated solvents to probe solvent interactions and in-situ IR spectroscopy to monitor reaction progress . Systematic reviews of prior studies must account for unstated variables (e.g., trace moisture) that influence outcomes .

Q. How can computational models predict the environmental persistence and toxicity of this compound, and what experimental data are needed to validate these predictions?

Methodological Answer: QSAR (Quantitative Structure-Activity Relationship) models require input parameters like log, electrophilicity index, and bond dissociation energies. Experimental validation involves aerobic degradation studies (measuring half-life via HPLC) and ecotoxicity assays (e.g., Daphnia magna LC). Discrepancies between predicted and observed data should prompt re-evaluation of model assumptions, such as microbial degradation pathways .

Q. What strategies resolve conflicting data on the role of this compound in insect pheromone systems, particularly regarding species-specific responses?

Methodological Answer: Contradictions may stem from differences in insect populations, pheromone blend ratios, or experimental setups (e.g., wind tunnel vs. field assays). Researchers should employ a P-E/I-C-O framework:

- Population : Target insect species and geographic variants.

- Exposure/Intervention : Controlled release of this compound at varying concentrations.

- Comparison : Responses to pure this compound vs. natural pheromone blends.

- Outcome : Behavioral metrics (e.g., attraction rates). Meta-analyses of existing datasets can identify confounding variables, while electrophysiological recordings (e.g., EAG) validate receptor-level interactions .

Methodological Best Practices

- Data Contradiction Analysis : Use triangulation by combining computational, in vitro, and in vivo data to identify outliers. For example, inconsistent catalytic activity results may require BET surface area analysis of catalysts or control experiments with radical scavengers .

- Experimental Design : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Raw spectral files, chromatograms, and crystallographic data should be archived in repositories like Zenodo or ICAT .

- Literature Review : Prioritize peer-reviewed journals with rigorous reproducibility standards (e.g., Beilstein Journal of Organic Chemistry) and avoid non-peer-reviewed platforms like BenchChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.